3-(ジメチルアミノ)-1-プロパンチオール

説明

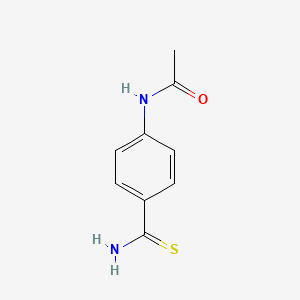

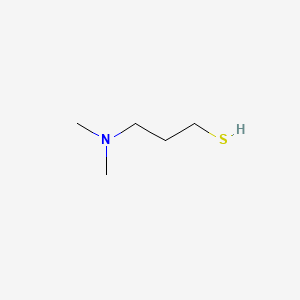

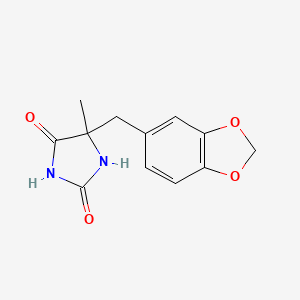

3-(Dimethylamino)-1-propanethiol (DMAPT) is an organosulfur compound that has recently been studied for its potential applications in a variety of scientific research areas. It is a colorless liquid with a strong sulfur-like odor, and is a derivative of propanethiol. DMAPT has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

科学的研究の応用

以下は、「3-(ジメチルアミノ)-1-プロパンチオール」の科学研究における応用に関する包括的な分析です。

ポリエステル材料の染色

この化合物は、ポリエステル繊維を染色するための新規分散染料の合成に使用されます。 これらの染料は、エナミノンの誘導体をフェニルジアゾニウム塩と反応させることで生成され、さまざまな温度で反応させることでさまざまな色合いを実現できます .

材料科学における共重合

「3-(ジメチルアミノ)-1-プロパンチオール」は、n-ドデシルアクリレートやn-ドデシルメタクリレートなどの他のモノマーとのラジカル共重合プロセスに関与しています。 このプロセスは、材料科学の応用で使用される得られた共重合体の組成と不均一性に大きな影響を与えます .

薬理学的に活性な化合物の合成

この化学物質は、医薬品化学において重要なさまざまな薬理学的に活性な化合物を機能化するのに広く使用されています。 細菌や真菌に対して生物活性を示す化合物の作成に役立ちます .

界面活性剤の調製

この化合物は、ジメチルアミノプロピルアミン界面活性剤の調製に使用されます。 これらの界面活性剤は、グラム陽性菌と陰性菌、および真菌に対して生物活性を示し、抗菌剤の作成における可能性を示しています .

ヘアケア製品の処方

化粧品業界、特にヘアケアでは、この化合物に基づくポリマーとコポリマーがさまざまな製品に使用されています。 これらには、望ましい毛髪の質感とホールドを提供するスタイリング剤やコンディショナーが含まれます .

染料吸収の向上

また、ポリエステルの膨潤を引き起こし、高分子鎖の空き部位を開くことで、ポリエステルのガラス転移温度よりも高い温度で分散染料の吸収を増加させるためにも使用されます .

特性

IUPAC Name |

3-(dimethylamino)propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAYSFNFCZEPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388502 | |

| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42302-17-0 | |

| Record name | 3-(Dimethylamino)-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(Dimethylamino)-1-propanethiol interact with metal ions?

A1: 3-(Dimethylamino)-1-propanethiol acts as a ligand, coordinating with metal ions like Cadmium(II) and Zinc to form polynuclear complexes. The sulfur and nitrogen atoms within the molecule can both participate in this coordination, with the sulfur demonstrating a stronger affinity for the metal center. The resulting complexes often exhibit tetrahedral geometry around the metal ion.

Q2: Can you describe the structure and important properties of 3-(Dimethylamino)-1-propanethiol relevant to its use in chemical synthesis?

A2: 3-(Dimethylamino)-1-propanethiol is an aliphatic γ-mercapto amine with the molecular formula C5H13NS. Its structure comprises a three-carbon chain with a thiol (-SH) group at one end and a tertiary amine group (-N(CH3)2) substituted on the third carbon. The presence of both thiol and amine functionalities allows it to act as a versatile building block in chemical synthesis. For instance, it can participate in thiol-yne click chemistry reactions, enabling the efficient formation of complex molecules .

Q3: What is the role of 3-(Dimethylamino)-1-propanethiol in preparing compounds with potential platelet aggregation inhibitory activity?

A3: Researchers have utilized 3-(Dimethylamino)-1-propanethiol as a key reagent in the synthesis of various thiadiazolo[3,4-c]acridine and related derivatives . These compounds were designed to explore potential inhibitors of platelet aggregation. Specifically, the thiol group of 3-(Dimethylamino)-1-propanethiol reacts with chlorine-substituted heterocyclic compounds, leading to the formation of thioether linkages. This structural modification introduces a flexible side chain with a tertiary amine group, potentially contributing to interactions with biological targets involved in platelet aggregation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

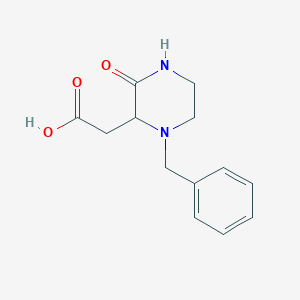

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)

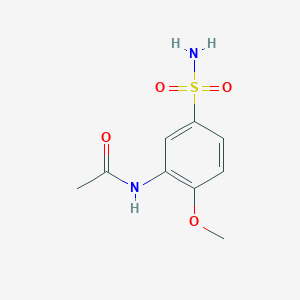

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)

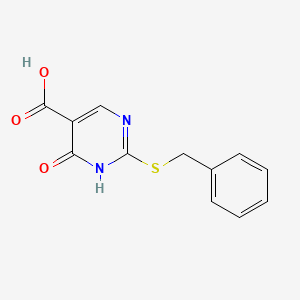

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

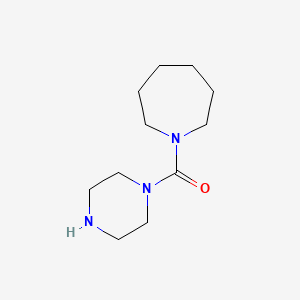

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)